molecular formula C17H16N2O B14249200 3-(1-Methyl-1H-benzimidazol-2-yl)-1-phenylpropan-1-one CAS No. 185118-53-0

3-(1-Methyl-1H-benzimidazol-2-yl)-1-phenylpropan-1-one

Cat. No.: B14249200
CAS No.: 185118-53-0
M. Wt: 264.32 g/mol
InChI Key: UNZXDQFAHLQASJ-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-benzimidazol-2-yl)-1-phenylpropan-1-one is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-benzimidazol-2-yl)-1-phenylpropan-1-one typically involves the condensation of 1-methyl-1H-benzimidazole with a suitable phenylpropanone derivative. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents and catalysts used. Commonly, the reaction is performed in the presence of a strong acid such as hydrochloric acid or a base like sodium hydroxide to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-benzimidazol-2-yl)-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-(1-Methyl-1H-benzimidazol-2-yl)-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-benzimidazol-2-yl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    1-Methylbenzimidazole: A methylated derivative of benzimidazole.

    Phenylpropanone: A related compound with a similar phenylpropanone moiety.

Uniqueness

3-(1-Methyl-1H-benzimidazol-2-yl)-1-phenylpropan-1-one is unique due to its specific combination of the benzimidazole and phenylpropanone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

185118-53-0

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

3-(1-methylbenzimidazol-2-yl)-1-phenylpropan-1-one

InChI

InChI=1S/C17H16N2O/c1-19-15-10-6-5-9-14(15)18-17(19)12-11-16(20)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3

InChI Key

UNZXDQFAHLQASJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCC(=O)C3=CC=CC=C3

Origin of Product

United States

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